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Compound of Interest

Compound Name: Fluo-4 AM

Cat. No.: B1672896

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluo-4 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent dye widely utilized
for the quantitative measurement of intracellular calcium (Ca?*) concentrations in living cells.[1]
[2] As a non-ratiometric indicator, Fluo-4 AM exhibits a large fluorescence intensity increase of
over 100-fold upon binding to Ca2*.[3] Its spectral properties, with an excitation maximum
around 494 nm and an emission maximum at approximately 516 nm, make it compatible with
standard fluorescein (FITC) filter sets and the 488 nm argon-ion laser line, commonly available
on fluorescence microscopes, flow cytometers, and microplate readers.

The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across
the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester
group, trapping the now hydrophilic and Ca?*-sensitive Fluo-4 molecule in the cytoplasm. This
process makes Fluo-4 AM an invaluable tool for studying Ca2* signaling in various cellular
processes, including G-protein coupled receptor (GPCR) activation, ion channel gating, and in
high-throughput screening for drug discovery.

Mechanism of Action

The underlying principle of Fluo-4 AM relies on its conversion to the active Ca2* indicator, Fluo-
4, within the cell. The AM ester form is essentially non-fluorescent and does not bind Ca2*.
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Intracellular esterases hydrolyze the AM esters, releasing the free acid form of Fluo-4. This
active form of the dye exhibits a large increase in fluorescence upon binding to free Ca2*.
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Figure 1: Mechanism of Fluo-4 AM action in live cells.

Quantitative Data

The following table summarizes the key quantitative properties of Fluo-4.
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Property Value Reference
Molecular Weight 1096.95 g/mol
CAS Number 273221-67-3
Excitation Wavelength (Ca2*-

~494 nm
bound)
Emission Wavelength (Ca2+*-

~516 nm
bound)
Dissociation Constant (Kd) for

~345 nM
Ca2+
Fluorescence Increase upon

>100-fold

Caz* Binding

Recommended Stock Solution )
] 1-5 mM in anhydrous DMSO
Concentration

Recommended Working
) 1-5 uM
Concentration

Experimental Protocols

Materials and Reagents
¢ Fluo-4 AM (CAS: 273221-67-3)

o Anhydrous dimethyl sulfoxide (DMSO)

e Pluronic® F-127

e Probenecid (optional)

e Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., PBS)
o Adherent or suspension cells

» Black-walled, clear-bottom microplates (for microscopy or plate reader assays)
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o Fluorescence microscope, flow cytometer, or fluorescence microplate reader with
appropriate filters (e.g., FITC or GFP filter set)

Preparation of Solutions
e Fluo-4 AM Stock Solution (1-5 mM):

o Prepare a stock solution of Fluo-4 AM in high-quality, anhydrous DMSO. For example, to
make a 2 mM stock solution, dissolve 1 mg of Fluo-4 AM in approximately 455 pL of
DMSO.

o Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid
repeated freeze-thaw cycles.

e Pluronic® F-127 Stock Solution (10% wi/v):

o Dissolve 1 g of Pluronic® F-127 in 10 mL of DMSO. This solution acts as a dispersing
agent to aid in the loading of the water-insoluble Fluo-4 AM into cells.

e Probenecid Stock Solution (100 mM):

o Probenecid is an inhibitor of organic anion transporters and can be used to reduce the
leakage of de-esterified Fluo-4 from the cells. Dissolve probenecid in a suitable buffer or
DMSO to create a stock solution.

e Loading Buffer:

o Prepare a physiological buffer such as HBSS. For a final working concentration of 2 pM
Fluo-4 AM with 0.02% Pluronic® F-127, add 2 pL of the 2 mM Fluo-4 AM stock solution
and 2 pL of the 10% Pluronic® F-127 stock solution to 2 mL of HBSS.

o If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and
experimental conditions.
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e Cell Preparation:

o Plate adherent cells on black-walled, clear-bottom microplates or coverslips and culture
until they reach the desired confluency (typically 70-90%).

o For suspension cells, wash and resuspend them in the physiological buffer at an
appropriate density.

e Dye Loading:

o Remove the culture medium from adherent cells and wash once with the physiological
buffer.

o Add the prepared Fluo-4 AM loading buffer to the cells.

o Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.
The optimal loading time and temperature may vary between cell types.

e Washing:

o After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, warm
physiological buffer to remove any extracellular Fluo-4 AM.

o De-esterification:

o Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at
37°C to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.

e Imaging:

o The cells are now ready for imaging. Proceed with your experiment, for example, by
adding a stimulus to induce a calcium response.

o Acquire fluorescence images using a microscope with excitation at ~490 nm and emission
detection at ~515 nm.
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Figure 2: General experimental workflow for Fluo-4 AM imaging.
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Signaling Pathway Example: GPCR-Mediated
Calcium Release

Fluo-4 AM is frequently used to study intracellular calcium release triggered by the activation of
G-protein coupled receptors (GPCRSs). A common pathway involves the Gq alpha subunit,
which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IPs binds
to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca2* into the
cytosol, which can be detected by Fluo-4.
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Figure 3: GPCR-Gq signaling pathway leading to Ca2* release.
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Data Analysis

The change in fluorescence intensity of Fluo-4 is proportional to the change in intracellular

Ca?* concentration. Data is typically presented as the change in fluorescence (AF) over the

baseline fluorescence (Fo), expressed as AF/Fo.

Define Regions of Interest (ROIs): Select individual cells or subcellular compartments as
ROls.

Measure Fluorescence Intensity: For each ROI, measure the average fluorescence intensity
over time.

Determine Baseline Fluorescence (Fo): Average the fluorescence intensity from several
frames before the application of a stimulus.

Calculate AF/Fo: For each time point after the stimulus, calculate the change in fluorescence
relative to the baseline: (F - Fo) / Fo.

Plot the Data: Plot AF/Fo over time to visualize the calcium transient.

Troubleshooting

Low Signal:

o Increase the Fluo-4 AM concentration or incubation time.

o Ensure complete de-esterification by allowing sufficient time after washing.

o Check the health of the cells; unhealthy cells may not load the dye efficiently.
High Background:

o Ensure thorough washing to remove extracellular dye.

o Reduce the Fluo-4 AM concentration.

o Use a phenol red-free medium during imaging, as phenol red can contribute to
background fluorescence.
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» Rapid Signal Loss:

o This may be due to dye leakage from the cells. Use probenecid to inhibit organic anion
transporters.

o Phototoxicity or photobleaching can also lead to signal loss. Reduce the excitation light
intensity or the exposure time.

e Cellular Compartmentalization:

o The dye may accumulate in organelles such as mitochondria. Lowering the loading
temperature may reduce this effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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